
Tilarginine hydrochloride
Overview
Description
Tilarginine hydrochloride is a nitric oxide synthase (NOS) inhibitor, chemically designated as (2S)-2-amino-5-[(methylcarbamimidoyl)amino]pentanoic acid hydrochloride. It is derived from L-arginine, with modifications to its guanidino group, enabling competitive inhibition of NOS enzymes responsible for nitric oxide (NO) production . NO is a potent vasodilator implicated in pathological hypotension, particularly in cardiogenic shock complicating acute myocardial infarction (MI).
Clinical Application: this compound was investigated in the TRIUMPH trial (2007), a randomized, double-blind, placebo-controlled study, to assess its efficacy in reducing 30-day mortality in patients with MI-associated refractory cardiogenic shock. Despite transient systolic blood pressure elevation (+5 mmHg at 2 hours post-administration), tilarginine acetate (the acetate salt form) increased absolute 30-day mortality by 6% (48% vs. 42% in placebo) . This outcome led to the discontinuation of further trials involving non-specific NOS inhibitors in cardiovascular shock management.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tilarginine hydrochloride can be synthesized through a multi-step process involving the methylation of arginine. The general synthetic route includes the protection of the amino and carboxyl groups of arginine, followed by the selective methylation of the guanidine group. The final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tilarginine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the guanidine group.
Substitution: Substitution reactions can occur at the amino or guanidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield methylated arginine derivatives .
Scientific Research Applications
Tilarginine hydrochloride is a hydrochloride salt of Tilarginine, also known as L-N-monomethyl arginine (L-NMMA), which is a non-selective inhibitor of nitric oxide synthase (NOS) . Tilarginine has been studied in the treatment of septic shock and cardiogenic shock complicating myocardial infarction .
Scientific Research Applications
Tilarginine has been investigated for its potential applications in basic science, treatment, and diagnostics related to various conditions :
Clinical Trials and Outcomes
Clinical trials have explored the use of Tilarginine in specific conditions:
- Septic Shock: Tilarginine therapy was associated with excess mortality, especially at doses exceeding 5 mg/(kg h) . This was likely due to unfavorable hemodynamic changes, including decreased cardiac output, increased pulmonary vascular resistance, and reduced tissue oxygen delivery .
- Cardiogenic Shock complicating Myocardial Infarction: A lower dose of Tilarginine (1 mg/(kg h)) showed neutral effects in patients with cardiogenic shock . The lack of benefit might be attributed to the dosage being too low . The TRIUMPH trial showed that Tilarginine does not improve 30-day or 6-month mortality, shock resolution, or duration of cardiogenic shock .
- Myocardial Infarction and Cardiogenic Shock: A randomized controlled Phase III trial (TRIUMPH) tested Tilarginine acetate in patients with acute myocardial infarction and cardiogenic shock .
In Vitro and In Vivo Studies
- In Vitro Use: Tilarginine (L-NMMA) was tested for its ability to inhibit nitric oxide (NO) production in human colorectal adenocarcinoma (DLD-1) cells preincubated with a cytokine cocktail .
- In Vivo Use: Tilarginine was administered intravenously, starting at 2.5 mg/(kg h), and could be incrementally increased to a maximum dose of 20 mg/(kg h) .
Targets and Pharmacology
- CHEMBL3568 with a potency of 90.0 nM (IC50)
- CHEMBL4803 with a potency of 540.0 nM (IC50)
- CHEMBL4481 with a potency of 1000.0 nM (IC50)
Mechanism of Action
Tilarginine hydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in various physiological processes, including vascular smooth muscle relaxation and angiogenesis. By inhibiting nitric oxide synthase, this compound reduces the production of nitric oxide, thereby modulating vascular tone and blood flow .
Comparison with Similar Compounds
The following table and analysis compare tilarginine hydrochloride with structurally or functionally related compounds, focusing on pharmacological class, mechanism of action, clinical applications, and key trial outcomes.
Table 1: Comparative Analysis of this compound and Similar Compounds
Structural and Functional Similarities
(a) Arginine Analogs
- Tilarginine vs. Eflornithine: Both are arginine derivatives but target distinct pathways. Tilarginine inhibits NOS, reducing NO-mediated vasodilation, while eflornithine inhibits ornithine decarboxylase, disrupting polyamine synthesis critical for cell proliferation .
- Therapeutic Implications : Tilarginine’s failure in cardiogenic shock contrasts with eflornithine’s success in parasitic and dermatologic conditions, underscoring the importance of target specificity.
(b) Hydrochloride Salts
- Tizanidine, Lidocaine, and Prilocaine : These share the hydrochloride salt formulation, enhancing solubility and bioavailability. However, their therapeutic roles diverge significantly (e.g., tizanidine for spasticity vs. lidocaine for anesthesia) .
Clinical Trial Outcomes
- This compound: The TRIUMPH trial highlighted risks of non-specific NOS inhibition, including paradoxical mortality increase despite transient hemodynamic improvement .
- Contrast with Lidocaine : Lidocaine’s efficacy in arrhythmia management is well-established, with a safety profile dependent on dosage and administration route .
Biological Activity
Tilarginine hydrochloride, also known as L-N-monomethyl arginine hydrochloride (L-NMMA), is a non-selective inhibitor of nitric oxide synthase (NOS). This compound has been investigated for its biological activity, particularly in the context of various medical conditions such as septic shock, cardiogenic shock, obesity, and type 2 diabetes. This article delves into the mechanisms of action, pharmacodynamics, clinical studies, and the implications of its biological activity.
Property | Value |
---|---|
Molecular Formula | C7H17ClN4O2 |
Molecular Weight | 224.69 g/mol |
Water Solubility | 1.45 mg/mL |
pKa (Strongest Acidic) | 2.48 |
pKa (Strongest Basic) | 12.64 |
Tilarginine functions primarily as a competitive antagonist of L-arginine, inhibiting the production of nitric oxide (NO) by blocking NOS. NO plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The inhibition of NO synthesis can lead to significant alterations in vascular dynamics and tissue perfusion, which is particularly relevant in conditions characterized by excessive NO production, such as septic shock.
Septic Shock
Tilarginine has been studied extensively in the treatment of septic shock. Research indicates that while excessive NO production is detrimental in this condition, the use of high doses of Tilarginine (>5 mg/(kg h)) has been associated with increased mortality due to adverse hemodynamic changes, including decreased cardiac output and increased pulmonary vascular resistance . A lower dose (1 mg/(kg h)) showed neutral effects in cardiogenic shock complicating myocardial infarction, suggesting that dosing is critical for therapeutic efficacy .
Other Conditions
In addition to septic shock, Tilarginine has been explored for its potential benefits in treating obesity and type 2 diabetes. Studies suggest that it may influence regional blood flow and metabolic processes, although further research is needed to establish definitive clinical benefits .
Case Studies
- Study on Septic Shock : A clinical trial involving patients with septic shock demonstrated that administration of Tilarginine resulted in unfavorable hemodynamic outcomes at higher doses. Patients receiving >5 mg/(kg h) exhibited increased mortality compared to those receiving lower doses .
- Cardiogenic Shock : In a separate study focusing on cardiogenic shock complicating myocardial infarction, Tilarginine at a dose of 1 mg/(kg h) did not show significant benefits, indicating the necessity for optimized dosing strategies .
Pharmacodynamics and Safety Profile
The pharmacodynamics of Tilarginine involve its modulation of NOS activity, which directly impacts NO levels within the body. The safety profile indicates potential adverse effects related to cardiovascular function due to its hemodynamic impact.
Adverse Effects
- Increased mortality at higher doses in septic patients.
- Potential for reduced tissue oxygen delivery due to altered hemodynamics.
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of Tilarginine hydrochloride in cardiovascular research, and how can they be experimentally validated?
this compound, a nitric oxide synthase (NOS) inhibitor, is studied for its role in modulating vascular tone and ischemic injury. To validate its mechanisms, researchers should:
- Use in vitro models (e.g., endothelial cell cultures) to measure NOS activity via spectrophotometric assays quantifying L-citrulline production .
- Conduct in vivo ischemia-reperfusion models (e.g., rodent myocardial infarction) with hemodynamic monitoring to assess cardiac output and infarct size .
- Validate findings with Western blotting or immunohistochemistry to quantify NOS isoform expression .
Q. Which analytical techniques are recommended to assess this compound’s purity and stability in physiological buffers?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 220 nm, as per pharmacopeial methods for related arginine analogs. Adjust mobile phase (e.g., acetonitrile:phosphate buffer) to resolve degradation products .
- Mass Spectrometry (MS) : Confirm molecular integrity via LC-MS/MS in positive ion mode, monitoring for deamination or hydrolysis byproducts .
- Stability Testing : Incubate solutions at 37°C and pH 7.4, sampling at intervals (0, 24, 48 hrs) to quantify degradation kinetics .
Q. What in vivo models are appropriate for evaluating this compound’s efficacy in cardiogenic shock?
- Rodent Models : Induce acute myocardial infarction via coronary artery ligation, administer this compound intravenously, and measure left ventricular pressure-volume loops .
- Large Animal Models : Use porcine cardiogenic shock models with invasive hemodynamic monitoring (e.g., Swan-Ganz catheter) to replicate clinical conditions .
- Include controls receiving NOS substrates (e.g., L-arginine) to confirm mechanism-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?
- Meta-Analysis : Pool data from studies using standardized endpoints (e.g., infarct size, mortality rate) and adjust for variables like dosage, timing, and model specificity .
- Sensitivity Analysis : Test whether efficacy differences arise from variations in NOS isoform expression (e.g., iNOS vs. eNOS) using knockout models .
- Dose-Response Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify therapeutic windows minimizing off-target effects .
Q. What methodological strategies improve the synthesis of this compound to achieve >95% purity?
- Stepwise Purification : After coupling ornithine with methylcarbamimidoyl groups, use ion-exchange chromatography to isolate the hydrochloride salt .
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) and cooling rates to enhance crystal yield and purity .
- Quality Control : Validate each synthesis step with thin-layer chromatography (TLC) and NMR to detect intermediates or byproducts .
Q. How should pharmacokinetic studies be designed to account for this compound’s variable metabolic pathways?
- Tracer Studies : Use radiolabeled (e.g., ¹⁴C) this compound to track distribution in plasma, urine, and tissues via scintillation counting .
- Enzyme Profiling : Incubate the compound with liver microsomes to identify cytochrome P450 isoforms responsible for metabolism .
- Population PK Modeling : Incorporate covariates like renal/hepatic function to predict inter-individual variability in clinical trials .
Q. Data Analysis and Reporting
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects on vascular resistance?
- Mixed-Effects Models : Account for repeated measurements in longitudinal hemodynamic datasets .
- ANOVA with Post Hoc Tests : Compare means across dosage groups while controlling for false discovery rates .
- Nonlinear Regression : Fit dose-response curves using the Hill equation to estimate EC₅₀ and efficacy thresholds .
Q. How can researchers ensure reproducibility when reporting this compound’s preclinical data?
- Detailed Methodologies : Follow NIH guidelines for animal studies, including randomization, blinding, and sample size justification .
- Raw Data Sharing : Deposit HPLC chromatograms, hemodynamic traces, and statistical code in public repositories (e.g., Figshare) .
- Negative Controls : Report results from vehicle-only groups and sham-operated animals to contextualize treatment effects .
Properties
IUPAC Name |
(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-10-7(9)11-4-2-3-5(8)6(12)13;/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXVJHXZUSLQC-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCCCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)NCCC[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166117 | |
Record name | 546C88 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156706-47-7 | |
Record name | 546C88 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156706477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tilarginine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 546C88 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILARGININE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MT60FH25O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.